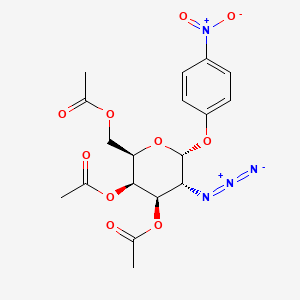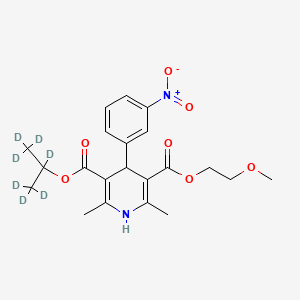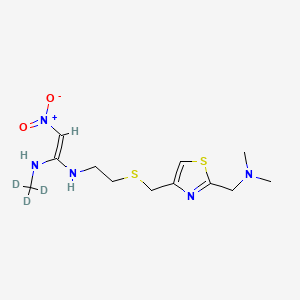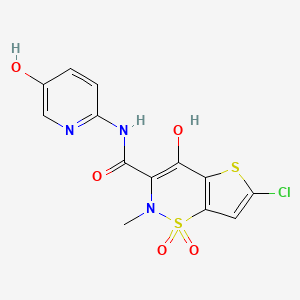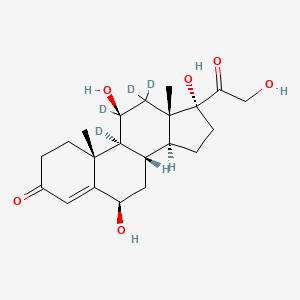
6beta-Hydroxy Cortisol-d4
Overview
Description
The compound 6beta-Hydroxy Cortisol-d4 is a complex organic molecule It features multiple hydroxyl groups, deuterium atoms, and a cyclopenta[a]phenanthrene core structure
Mechanism of Action
Target of Action
The primary target of 6β-Hydroxy Cortisol-d4, also known as 6β-Hydroxycortisol, is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism and clearance of cortisol .
Mode of Action
6β-Hydroxy Cortisol-d4 is a metabolite of cortisol. The enzyme CYP3A4 catalyzes the formation of 6β-Hydroxy Cortisol-d4 from cortisol in the liver and other tissues . The resulting 6β-Hydroxy Cortisol-d4 is then excreted in urine .
Biochemical Pathways
The biochemical pathway involved in the action of 6β-Hydroxy Cortisol-d4 is the cortisol metabolic pathway. In this pathway, cortisol is converted into 6β-Hydroxy Cortisol-d4 by the enzyme CYP3A4 . This conversion process plays a significant role in the metabolism and clearance of cortisol .
Pharmacokinetics
The pharmacokinetics of 6β-Hydroxy Cortisol-d4 is closely related to its role as a metabolite of cortisol. It is produced in the liver and other tissues where the enzyme CYP3A4 is present, and it is excreted in urine . The rate of this conversion and excretion can be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Result of Action
The primary result of the action of 6β-Hydroxy Cortisol-d4 is the metabolism and clearance of cortisol. By converting cortisol into 6β-Hydroxy Cortisol-d4, the body can effectively metabolize and eliminate cortisol . This process is crucial for maintaining the balance of cortisol in the body .
Action Environment
The action of 6β-Hydroxy Cortisol-d4 can be influenced by various environmental factors. For instance, the presence of drugs that induce or inhibit CYP3A4 can affect the rate of cortisol conversion to 6β-Hydroxy Cortisol-d4, thereby influencing cortisol metabolism . Furthermore, the action of 6β-Hydroxy Cortisol-d4 may also be affected by factors such as the individual’s health status and genetic variations in the CYP3A4 enzyme .
Biochemical Analysis
Biochemical Properties
6|A-Hydroxy Cortisol-d4 is a metabolite of cortisol, produced by cytochrome p450 -3A monooxygenases, mainly, 6β-hydroxysteroid dehydrogenase (CYP3A4) . It interacts with enzymes such as CYP3A4, which catalyzes the formation of 6|A-Hydroxy Cortisol-d4 from cortisol in the liver and other tissues . The resulting 6|A-Hydroxy Cortisol-d4 is excreted in urine .
Cellular Effects
It may influence cell function by affecting cortisol metabolism, which has a variety of effects on different functions throughout the body in normal circumstances .
Molecular Mechanism
The molecular mechanism of 6|A-Hydroxy Cortisol-d4 involves the conversion of cortisol to 6|A-Hydroxy Cortisol-d4, a process catalyzed by the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This process can be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6|A-Hydroxy Cortisol-d4 can change over time. For instance, significant interference from 6|A-Hydroxy Cortisol-d4 and cortisone was demonstrated in the cortisol immunoassays, which impacted their reliability in the follow-up of patients with hypercortisolism and significant changes in these cortisol metabolites .
Metabolic Pathways
6|A-Hydroxy Cortisol-d4 is involved in the metabolic pathway of cortisol. The enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of 6|A-Hydroxy Cortisol-d4 from cortisol in the liver and other tissues . This process can be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Transport and Distribution
The transport and distribution of 6|A-Hydroxy Cortisol-d4 within cells and tissues are likely to follow the same pathways as cortisol, given that it is a metabolite of cortisol
Subcellular Localization
The subcellular localization of 6|A-Hydroxy Cortisol-d4 is likely to be similar to that of cortisol, given that it is a metabolite of cortisol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. Common synthetic routes may involve:
Deuterium Exchange Reactions: Using deuterated reagents to replace hydrogen atoms with deuterium.
Hydroxylation Reactions: Introducing hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Cyclization Reactions: Forming the cyclopenta[a]phenanthrene core through intramolecular cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing methods like chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a model compound for studying deuterium effects in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one: Similar structure but without deuterium atoms.
(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-ol: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
The presence of deuterium atoms in the compound makes it unique, as deuterium can influence the compound’s chemical and physical properties, such as reaction rates and stability. This uniqueness makes it valuable for studying isotope effects and developing deuterium-labeled compounds for research and industrial applications.
Properties
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTWPCIRXSCQF-CNXOBPSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]12[C@@H](C[C@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857744 | |
| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261254-51-6 | |
| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B565455.png)


![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)
![[(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B565461.png)
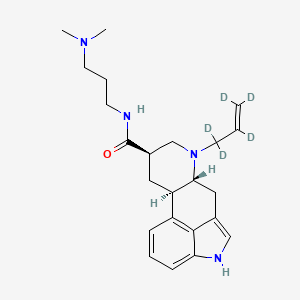
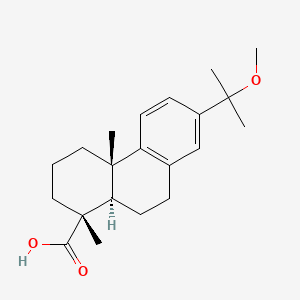
![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)
